2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with N-phenyl-propionamide in the presence of a suitable base. The reaction is carried out in a solvent such as dioxane or water, and the temperature is maintained between 70°C and 80°C .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation to enhance the reaction rate and yield. The use of a multimode reactor, such as Synthos 3000, allows for efficient heating and mixing of the reactants .
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with DNA and inhibition of tyrosine kinase domains. The compound binds to DNA, thereby inhibiting DNA replication and inducing cytotoxic effects in tumor cells. Additionally, it inhibits the tyrosine kinase domain of cell-surface receptors, which plays a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol .
Altretamine: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
Tretamine: 2,4,6-Triethyleneimino-1,3,5-triazine.
Uniqueness
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its dual functionality, combining the triazine ring with morpholine and phenyl-propionamide moieties. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C20H26N6O3S |
---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N6O3S/c1-15(17(27)21-16-5-3-2-4-6-16)30-20-23-18(25-7-11-28-12-8-25)22-19(24-20)26-9-13-29-14-10-26/h2-6,15H,7-14H2,1H3,(H,21,27) |
InChI Key |
YKGBCXHAMZKLCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.